REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[I:16]I>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:1][C:2]1[CH:11]=[C:10]([C:12]([F:13])([F:14])[F:15])[C:9]([I:16])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:3.4|
|
Name
|
|
Quantity
|
178 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
|
Name
|
|
Quantity
|
3.3 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
206.1 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
253 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ag+2]
|
Type
|
CUSTOM
|
Details
|
stir for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter the suspension through a pad of a Celite®
|
Type
|
WASH
|
Details
|
wash the pad with additional ethanol (2 L)
|
Type
|
CUSTOM
|
Details
|
remove the solvents from the combined filtrates under reduced pressure at 40° C
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in ethyl acetate (7.5 L)
|
Type
|
WASH
|
Details
|
wash with saturated sodium bicarbonate solution (3×1.5 L), water (3×1.5 L) and brine (2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
remove the solvent under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=C(C(=C1)C(F)(F)F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 276 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |